(-)-Tramadol (-)-Tramadol (S,S)-tramadol is a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol in which both stereocentres have S-configuration; the (S,S)-enantiomer of the racemic opioid analgesic tramadol, it exhibits ten-fold lower analgesic potency than the (R,R)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a nicotinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It is a conjugate base of a (S,S)-tramadol(1+). It is an enantiomer of a (R,R)-tramadol.
Brand Name: Vulcanchem
CAS No.: 123134-25-8
VCID: VC0015223
InChI: InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1
SMILES: CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Molecular Formula: C16H25NO2
Molecular Weight: 263.37 g/mol

(-)-Tramadol

CAS No.: 123134-25-8

Reference Standards

VCID: VC0015223

Molecular Formula: C16H25NO2

Molecular Weight: 263.37 g/mol

(-)-Tramadol - 123134-25-8

CAS No. 123134-25-8
Product Name (-)-Tramadol
Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
IUPAC Name (1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Standard InChI InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1
Standard InChIKey TVYLLZQTGLZFBW-GOEBONIOSA-N
Isomeric SMILES CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O
SMILES CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Canonical SMILES CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Description (S,S)-tramadol is a 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol in which both stereocentres have S-configuration; the (S,S)-enantiomer of the racemic opioid analgesic tramadol, it exhibits ten-fold lower analgesic potency than the (R,R)-enantiomer. It has a role as a delta-opioid receptor agonist, a kappa-opioid receptor agonist, a mu-opioid receptor agonist, an adrenergic uptake inhibitor, an antitussive, a capsaicin receptor antagonist, a muscarinic antagonist, a nicotinic antagonist, a NMDA receptor antagonist, an opioid analgesic, a serotonergic antagonist and a serotonin uptake inhibitor. It is a conjugate base of a (S,S)-tramadol(1+). It is an enantiomer of a (R,R)-tramadol.
Synonyms (1S,2S)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol;_x000B_(1S-cis)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol;_x000B_(-)-(S,S)-trans-Tramadol; (-)-trans-Tramadol;_x000B_
PubChem Compound 667511
Last Modified Nov 11 2021
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